![molecular formula C12H10F3N3 B1438032 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010928-50-3](/img/structure/B1438032.png)
4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
説明
“4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a nitrogen-containing heterocyclic compound. It has a molecular weight of 253.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10F3N3/c13-7-2-1-6 (9 (14)10 (7)15)11-12-8 (3-4-16-11)17-5-18-12/h1-2,5,11,16H,3-4H2, (H,17,18)
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of this compound is 253.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current sources.科学的研究の応用
1. Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, similar in structure to 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been evaluated for their performance as corrosion inhibitors. They demonstrate high inhibition efficiency in protecting mild steel against corrosion in acidic environments. This is supported by various methods like weight loss studies, electrochemical techniques, and computational approaches (Saady et al., 2021).
2. Anticancer Potential
Research has been conducted on the synthesis of imidazo[4,5-c]pyridines for their potential as anticancer agents. These compounds, including structural variants of 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have shown promising activity against tumor cells in mice and are being explored for their antitumor properties (Temple et al., 1987).
3. Pharmaceutical Development
Imidazo[4,5-c]pyridine derivatives have been studied for their pharmaceutical potential, including as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds are being investigated for treating conditions like irritable bowel syndrome and nausea associated with cancer chemotherapy, highlighting the diverse therapeutic applications of this chemical class (Ohta et al., 1996).
4. Inhibitors for P2X7 Receptor
A study on 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives as P2X7 antagonists demonstrated their potential as potent inhibitors with favorable pharmacokinetic properties. This research opens avenues for the use of these compounds in various therapeutic applications, especially in targeting the P2X7 receptor (Swanson et al., 2016).
5. Solid Phase Synthesis
The solid-phase synthesis of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridines has been developed, showcasing the versatility of this compound in synthetic chemistry and its potential for streamlined production for various applications (Hutchins & Chapman, 1996).
6. Synthesis of VEGFR-2 Kinase Inhibitors
Compounds including 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones, derived from 4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, have been identified as inhibitors of VEGFR-2 kinase, a significant target in cancer therapy (Han et al., 2012).
特性
IUPAC Name |
4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c13-7-2-1-6(9(14)10(7)15)11-12-8(3-4-16-11)17-5-18-12/h1-2,5,11,16H,3-4H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFJSIGNFYINTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C(=C(C=C3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。